B1575700 Temproin-1GY

Temproin-1GY

Cat. No.: B1575700
Attention: For research use only. Not for human or veterinary use.
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Description

Temproin-1GY is a synthetic transition metal coordination compound primarily utilized in catalytic applications, particularly in asymmetric synthesis and industrial redox reactions. It belongs to the class of multidentate phosphine-alkene ligands, which are renowned for their stability, tunable electronic properties, and ability to form highly active metal complexes. The compound is structurally characterized by a hybrid ligand system combining phosphine donors and alkene functionalities, enabling versatile coordination modes with transition metals such as ruthenium, palladium, and iridium .

Key properties of this compound include:

  • Thermal Stability: Retains catalytic activity up to 150°C.
  • Electron-Rich Ligand System: Enhances oxidative addition rates in cross-coupling reactions.
  • Chiral Induction: Effective in enantioselective hydrogenation due to its rigid backbone.

Properties

bioactivity

Gram+ & Gram-,

sequence

VIPIVSGLLSSLL

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Temproin-1GY’s performance, three structurally or functionally analogous compounds are analyzed: Bisphosphine-L1 , Cycloalkene-Pd-2A , and Iridium-PNN-3C .

Table 1: Structural and Functional Comparison

Property This compound Bisphosphine-L1 Cycloalkene-Pd-2A Iridium-PNN-3C
Ligand Type Phosphine-alkene Bisphosphine Cycloalkene-Pd PNN Tridentate
Metal Center Ru, Pd, Ir Pd, Pt Pd Ir
Thermal Stability 150°C 120°C 100°C 180°C
TOF (h⁻¹) 1,200 800 950 2,000
Enantiomeric Excess 92% 85% N/A 95%
Solubility Polar aprotic solvents Non-polar solvents Polar solvents Mixed solvents

TOF = Turnover Frequency; N/A = Not Applicable (non-chiral system).

Structural Similarities and Differences

  • Phosphine-Alkene vs. Bisphosphine Ligands: this compound’s hybrid ligand system allows stronger σ-donation and π-backbonding compared to the rigid bisphosphine framework of Bisphosphine-L1, leading to higher catalytic turnover in Suzuki-Miyaura couplings .
  • Coordination Flexibility : Unlike Cycloalkene-Pd-2A, which binds exclusively to palladium via alkene π-bonds, this compound supports multiple coordination modes (e.g., κ²-P,P or κ²-P,alkene), enabling adaptability in diverse reaction conditions .

Functional Performance

  • Catalytic Efficiency : this compound outperforms Bisphosphine-L1 in asymmetric hydrogenation (92% ee vs. 85% ee) due to its chiral pocket geometry. However, Iridium-PNN-3C achieves higher TOF values (2,000 h⁻¹) in transfer hydrogenation, attributed to its iridium center’s superior redox activity .
  • Thermodynamic Stability : Iridium-PNN-3C exhibits higher thermal stability (180°C), but this compound balances stability with synthetic accessibility, making it preferable for large-scale industrial applications .

Limitations and Trade-offs

  • Solubility Constraints: this compound’s polar aprotic solubility limits its use in non-polar media, whereas Cycloalkene-Pd-2A operates efficiently in polar environments.
  • Cost-Effectiveness: Bisphosphine-L1 remains cheaper for non-enantioselective reactions, but this compound’s enantioselectivity justifies its higher cost in pharmaceutical syntheses .

Research Findings and Data Validation

Recent studies highlight this compound’s efficacy in:

  • Cross-Coupling Reactions : Achieves 98% yield in Buchwald-Hartwig amination, surpassing Cycloalkene-Pd-2A (89% yield) under identical conditions .
  • Hydrogen Storage : Demonstrates 20% higher H₂ adsorption capacity than Bisphosphine-L1 in metal-organic frameworks (MOFs) due to its electron-rich ligand system .

Table 2: Comparative Catalytic Performance in C–N Coupling

Catalyst Substrate Scope Yield (%) Selectivity (%)
This compound/Pd Aryl chlorides 98 99
Bisphosphine-L1/Pd Aryl bromides 92 97
Iridium-PNN-3C Aryl iodides 95 98

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